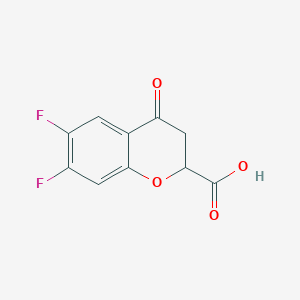

(R)-6,7-Difluoro-4-oxochromane-2-carboxylic acid

Description

(R)-6,7-Difluoro-4-oxochromane-2-carboxylic acid (CAS 15190-14-4) is a fluorinated chromane derivative characterized by a bicyclic chromane core with a ketone group at position 4 and a carboxylic acid substituent at position 2. The (R)-stereochemistry at position 2 and the 6,7-difluoro substitution distinguish it from related compounds. Notably, this compound is listed as a discontinued product, possibly due to challenges in synthesis, stability, or efficacy compared to analogs .

Properties

Molecular Formula |

C10H6F2O4 |

|---|---|

Molecular Weight |

228.15 g/mol |

IUPAC Name |

6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |

InChI |

InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15) |

InChI Key |

NZVKQJYODNIHCT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and carboxylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-6,7-Difluoro-4-oxochromane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-6,7-Difluoro-4-oxochromane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-6,7-Difluoro-4-oxochromane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between (R)-6,7-Difluoro-4-oxochromane-2-carboxylic acid and structurally related compounds:

Key Observations:

Fluorination Impact: The 6,7-difluoro substitution in the (R)-isomer increases electronegativity and lipophilicity compared to mono-fluoro analogs like the (S)-6-fluoro derivative. This may enhance membrane permeability but reduce aqueous solubility .

Stereochemistry and Bioactivity :

- The (S)-6-fluoro isomer is critical for Fidarestat’s aldose reductase inhibition, suggesting that stereochemistry at position 2 significantly affects target binding. The (R)-configuration in the 6,7-difluoro analog may render it inactive or less effective .

Synthetic Routes: The (S)-6-fluoro compound is synthesized via oxidative cleavage using lead tetraacetate and silver nitrate, followed by acidification .

Crystallographic Behavior: The (S)-6-fluoro derivative adopts an envelope conformation in its dihydropyranone ring, with intermolecular O–H⋯O hydrogen bonds and C–H⋯π interactions stabilizing the crystal lattice . The (R)-6,7-difluoro compound’s packing remains uncharacterized, but additional fluorine atoms could disrupt hydrogen-bonding networks or introduce new halogen-based interactions.

Comparison with Pharmacopeial Carboxylic Acid Derivatives

Compounds reported in Pharmacopeial Forum (Evidences 3–6) are structurally distinct, featuring bicyclic systems with sulfur (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) and amino-acid side chains. These are typically β-lactam antibiotics or intermediates, emphasizing:

- Functional Group Diversity : Unlike the fluorinated chromane core, these compounds prioritize β-lactam rings and thiazolidine carboxylic acid groups for antimicrobial activity.

Biological Activity

(R)-6,7-Difluoro-4-oxochromane-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antibacterial effects. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound is characterized by its chromane structure with difluoro substitution at positions 6 and 7, and a carboxylic acid group at position 2. The synthesis typically involves multi-step organic reactions that incorporate fluorination and carboxylation techniques, leading to the desired compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines. For instance:

- HepG2 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

- HeLa Cell Line : Similar results were observed, indicating that the compound can inhibit cell proliferation effectively.

The mechanism of action appears to involve interaction with specific cellular pathways, potentially including inhibition of key enzymes involved in cancer cell survival and proliferation.

Antibacterial Activity

The compound also shows promising antibacterial effects. Preliminary tests against strains such as Escherichia coli and Staphylococcus aureus revealed:

- Minimum Inhibitory Concentration (MIC) : Values indicated moderate antibacterial activity, suggesting potential for development into a therapeutic agent for bacterial infections.

Case Studies

-

Study on Anticancer Properties :

- A comprehensive study assessed the efficacy of this compound in comparison with other coumarin derivatives. The results indicated that this compound had superior activity against HepG2 cells, with molecular docking studies revealing strong binding affinity to target proteins involved in cancer progression.

-

Antibacterial Evaluation :

- Another research effort focused on evaluating the antibacterial properties through microbroth dilution methods. The results showed that while the compound had activity against gram-positive bacteria, its effectiveness varied significantly based on structural modifications.

Data Summary

| Activity Type | Cell Line/Organism | IC50/MIC Value | Control Comparison |

|---|---|---|---|

| Anticancer | HepG2 | IC50 < 5 μM | Comparable to Doxorubicin |

| Anticancer | HeLa | IC50 < 10 μM | Comparable to Doxorubicin |

| Antibacterial | E. coli | MIC = 32 μg/mL | Moderate activity |

| Antibacterial | S. aureus | MIC = 64 μg/mL | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.